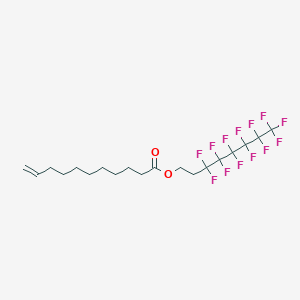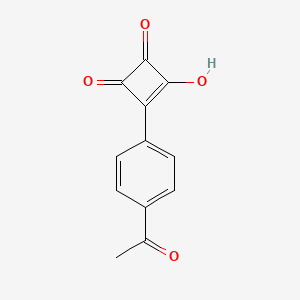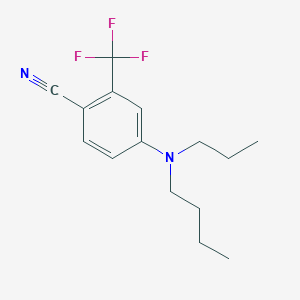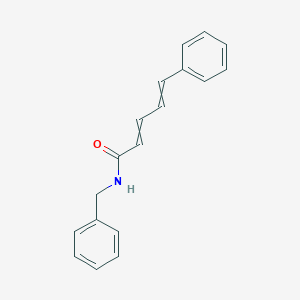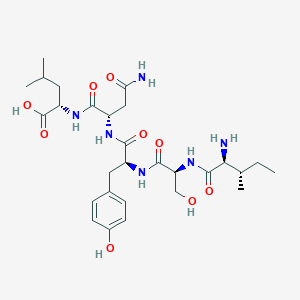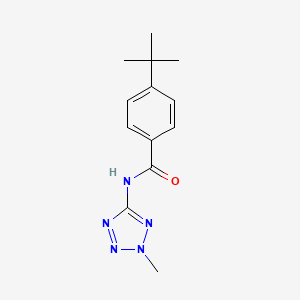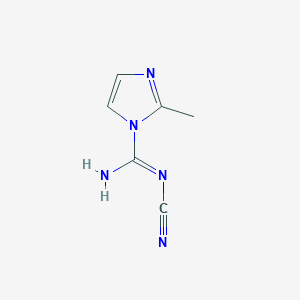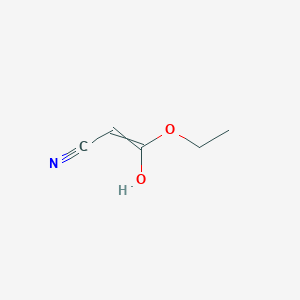
5-Trimethylstannanyl-furan-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Trimethylstannanyl-furan-2-carbaldehyde is an organotin compound that features a furan ring substituted with a trimethylstannanyl group and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Trimethylstannanyl-furan-2-carbaldehyde can be achieved through several methods. One common approach involves the reaction of furan-2-carbaldehyde with trimethylstannyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out under an inert atmosphere to prevent oxidation and moisture interference. The product is then purified using column chromatography or recrystallization techniques .
Industrial Production Methods
These methods often involve large-scale reactions using similar reagents and conditions as those used in laboratory synthesis, with additional steps for purification and quality control to ensure the consistency and safety of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Trimethylstannanyl-furan-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The trimethylstannanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as halides or amines in the presence of a catalyst.
Major Products Formed
Oxidation: 5-Trimethylstannanyl-furan-2-carboxylic acid.
Reduction: 5-Trimethylstannanyl-furan-2-methanol.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Scientific Research Applications
5-Trimethylstannanyl-furan-2-carbaldehyde has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: Investigated for its potential as a precursor in the development of pharmaceuticals.
Materials Science: Explored for its use in the synthesis of novel materials with unique properties.
Mechanism of Action
The mechanism of action of 5-Trimethylstannanyl-furan-2-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The trimethylstannanyl group can also interact with metal-binding sites, influencing the compound’s overall reactivity and biological activity .
Comparison with Similar Compounds
Similar Compounds
Furan-2-carbaldehyde: Lacks the trimethylstannanyl group, making it less reactive in certain substitution reactions.
5-Hydroxymethylfurfural: Contains a hydroxymethyl group instead of a trimethylstannanyl group, leading to different reactivity and applications.
2,5-Furandicarboxylic Acid: Features two carboxylic acid groups, making it more suitable for polymer synthesis.
Uniqueness
5-Trimethylstannanyl-furan-2-carbaldehyde is unique due to the presence of the trimethylstannanyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic applications and research studies .
Properties
CAS No. |
144968-77-4 |
|---|---|
Molecular Formula |
C8H12O2Sn |
Molecular Weight |
258.89 g/mol |
IUPAC Name |
5-trimethylstannylfuran-2-carbaldehyde |
InChI |
InChI=1S/C5H3O2.3CH3.Sn/c6-4-5-2-1-3-7-5;;;;/h1-2,4H;3*1H3; |
InChI Key |
OYTRGTLOMGMIAF-UHFFFAOYSA-N |
Canonical SMILES |
C[Sn](C)(C)C1=CC=C(O1)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


